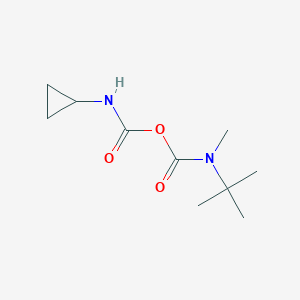
Tert-butyl (cyclopropylcarbamoyl) methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (cyclopropylcarbamoyl) methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis, due to their versatile chemical properties. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, a cyclopropylcarbamoyl group, and a methylcarbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (cyclopropylcarbamoyl) methylcarbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Tert-butyl (cyclopropylcarbamoyl) methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced carbonyl groups.
Substitution: New carbamate compounds with different substituents.
科学的研究の応用
Tert-butyl (cyclopropylcarbamoyl) methylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated under specific physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-butyl (cyclopropylcarbamoyl) methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects. The cyclopropylcarbamoyl group is particularly important for its binding affinity and specificity, as it can fit into the active site of target proteins and disrupt their normal function.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate group.
Cyclopropylcarbamate: Contains a cyclopropyl group and a carbamate group.
Methylcarbamate: The simplest carbamate with a methyl group and a carbamate group.
Uniqueness
Tert-butyl (cyclopropylcarbamoyl) methylcarbamate is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its binding affinity to biological targets, while the tert-butyl group provides steric hindrance that can protect the compound from unwanted reactions. This combination makes it a valuable tool in various research and industrial applications.
特性
分子式 |
C10H18N2O3 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
cyclopropylcarbamoyl N-tert-butyl-N-methylcarbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)12(4)9(14)15-8(13)11-7-5-6-7/h7H,5-6H2,1-4H3,(H,11,13) |
InChIキー |
VNOPXKAPGYSALV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C)C(=O)OC(=O)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)

![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)




![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)


![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)
